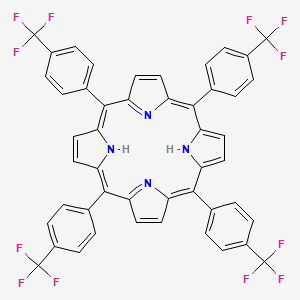

Meso-Tetra(4-trifluoromethylphenyl) porphine

Vue d'ensemble

Description

Meso-Tetra(4-trifluoromethylphenyl) porphine is a synthetic porphyrin specialty chemical . It has a molecular weight of 886.73 g/mol and a molecular formula of C48H26F12N4 . It is stored at room temperature and protected from light .

Synthesis Analysis

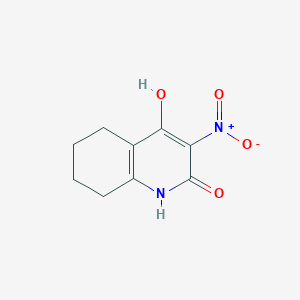

The synthesis of this compound involves fluoroalkylation of porphyrins . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of this compound is based on the unsubstituted ring of porphine . It contains 18 π electrons along the main (shortest) cyclic pathway and meets Hückel’s 4n+2 rule for aromatic systems . This aromatic nature explains the intense color of porphyrins .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the electroreduction of CO2 to CO, electrocatalytic H2 evolution, and catalytic degradation of organic dyes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 886.73 g/mol and a molecular formula of C48H26F12N4 . It is stored at room temperature and protected from light .Applications De Recherche Scientifique

Photodynamic Therapy and Antimicrobial Applications

Meso-Tetra(4-trifluoromethylphenyl) porphine (TMPyP) has emerged as a promising photosensitizer due to its high yield of singlet oxygen generation upon light activation and strong affinity for DNA. These properties make TMPyP suitable for use in photodynamic therapy (PDT) for cancer treatment. Studies have explored its pharmacokinetics, subcellular localization, mechanism of action, tissue biodistribution, and dosimetry. TMPyP-PDT has been combined with other photosensitizers and chemotherapeutic agents to achieve synergistic anti-tumor effects and reduce therapy resistance. Furthermore, TMPyP's applications have expanded into antimicrobial PDT, nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition, showcasing its versatility in biomedicine beyond cancer treatment (Garcia-Sampedro et al., 2019).

Fluorinated Porphyrinoids for Advanced Materials

Fluorinated porphyrinoids, including meso-perfluorophenylporphyrin (TPPF20), have demonstrated increased photo and oxidative stability due to the presence of fluoro groups. These properties make them ideal for developing advanced functional materials for applications such as sensors, photonic devices, components for solar cells, biomedical imaging, theranostics, and catalysts. The tunable physicochemical, optoelectronic, and magnetic properties of fluorinated porphyrinoids continue to attract research for their application in medicine and material science (Aggarwal et al., 2021).

Binding Interactions with DNA

Research into the DNA-binding interactions of cationic porphyrins like H2T4 (5,10,15,20-tetra(N-methylpyridinium-4-yl)porphyrin) has shed light on their therapeutic potential. These porphyrins can bind to DNA either externally or through intercalation, influenced by the nature of the DNA substrate. The stability of these adducts is supported by Coulombic interactions, van der Waals’ forces, and hydrophobic effects. Competitive binding studies highlight that the base composition of DNA dictates the mode of binding, affecting the therapeutic applications of these porphyrins in targeting DNA structures within cells (McMillin et al., 2005).

Orientations Futures

Porphyrin macrocycles and their supramolecular nanoassemblies, like Meso-Tetra(4-trifluoromethylphenyl) porphine, are being widely explored in energy harvesting, sensor development, catalysis, and medicine . Their potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures is also being investigated .

Mécanisme D'action

Target of Action

Meso-Tetra(4-trifluoromethylphenyl) porphine, a type of porphyrin macrocycle, primarily targets light-induced charge separation and electron/energy transfer properties . These targets play a crucial role in energy harvesting, sensor development, catalysis, and medicine .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This interaction results in the formation of photoresponsive porphyrin nanotubes . The photoconductivity of these nanotubes is determined to be as high as 3.1 × 10 −4 S m −1 .

Biochemical Pathways

The affected pathways involve light harvesting, energy transformation, and electron transport . The downstream effects include the generation of a stronger internal electric field for boosting charge separation and transfer, an increase in the specific surface area for providing more active sites, and a narrowing of the band gap to enhance visible light absorption .

Pharmacokinetics

The compound’s molecular weight is 88673 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of hollow tubular nanostructures with open ends . These structures have a length of 0.4–0.8 μm, an inner diameter of 7–15 nm, and an outer diameter of 30–70 nm . The compound’s action also results in high photoconductive activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of iodine vapor and salicylate anions down to the millimolar range can affect the sensor properties of the porphyrin nanotubes . .

Propriétés

IUPAC Name |

5,10,15,20-tetrakis[4-(trifluoromethyl)phenyl]-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26F12N4/c49-45(50,51)29-9-1-25(2-10-29)41-33-17-19-35(61-33)42(26-3-11-30(12-4-26)46(52,53)54)37-21-23-39(63-37)44(28-7-15-32(16-8-28)48(58,59)60)40-24-22-38(64-40)43(36-20-18-34(41)62-36)27-5-13-31(14-6-27)47(55,56)57/h1-24,61,64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISIYIWFSIZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F)C=C4)C9=CC=C(C=C9)C(F)(F)F)N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26F12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

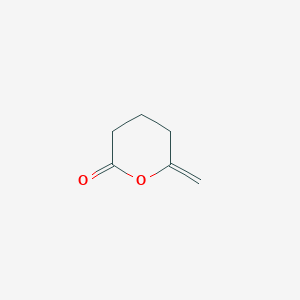

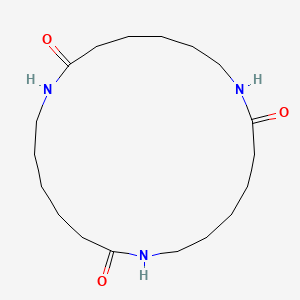

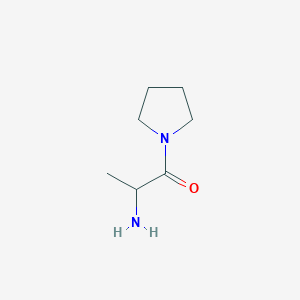

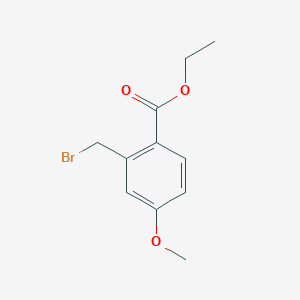

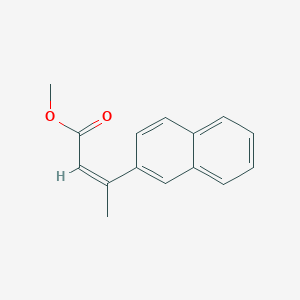

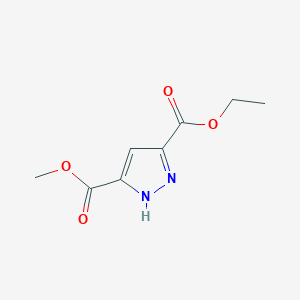

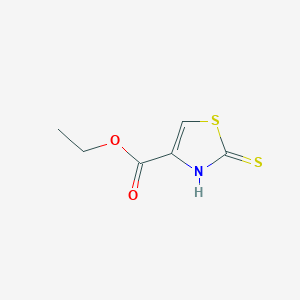

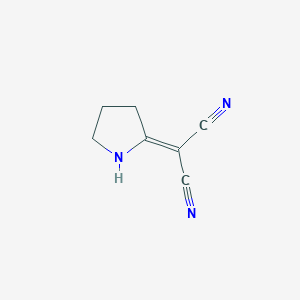

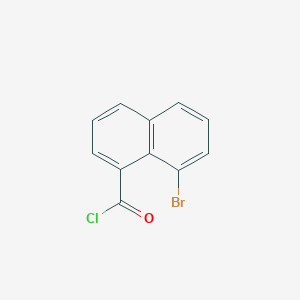

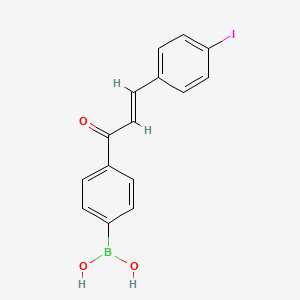

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)

![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)